molecular formula C17H23N4OCl B602314 Granisetron Impurity C HCl CAS No. 1364645-74-8

Granisetron Impurity C HCl

Cat. No.: B602314
CAS No.: 1364645-74-8
M. Wt: 334.85
Attention: For research use only. Not for human or veterinary use.
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Description

Granisetron Impurity C Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Granisetron Hydrochloride, a potent antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. Granisetron Impurity C Hydrochloride is chemically known as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

Granisetron Impurity C Hydrochloride can be synthesized through a multi-step process involving methylation, reaction with acid chloride, and amide formation . The synthesis typically involves the following steps:

    Methylation: The initial step involves the methylation of the precursor compound.

    Reaction with Acid Chloride: The methylated compound is then reacted with an acid chloride to form an intermediate.

    Amide Formation: The final step involves the formation of the amide bond, resulting in the production of Granisetron Impurity C Hydrochloride.

Industrial Production Methods

In industrial settings, the production of Granisetron Impurity C Hydrochloride involves the use of advanced techniques to ensure high purity and yield. The process includes the use of controlled reaction conditions, purification steps such as recrystallization, and quality control measures to minimize the presence of impurities .

Chemical Reactions Analysis

Types of Reactions

Granisetron Impurity C Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Granisetron Impurity C Hydrochloride, which may have different pharmacological properties and applications .

Scientific Research Applications

Granisetron Impurity C Hydrochloride has several scientific research applications, including:

Mechanism of Action

Granisetron Impurity C Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. The compound is a selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By binding to the 5-HT3 receptor with high affinity, Granisetron Impurity C Hydrochloride blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby inhibiting the action of serotonin and preventing nausea and vomiting .

Comparison with Similar Compounds

Granisetron Impurity C Hydrochloride can be compared with other similar compounds, such as:

Granisetron Impurity C Hydrochloride is unique due to its specific chemical structure and its role as an impurity in the synthesis of Granisetron Hydrochloride. Its presence and control are crucial for ensuring the quality and safety of the final pharmaceutical product .

Properties

CAS No.

1364645-74-8

Molecular Formula

C17H23N4OCl

Molecular Weight

334.85

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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